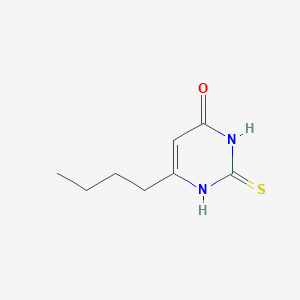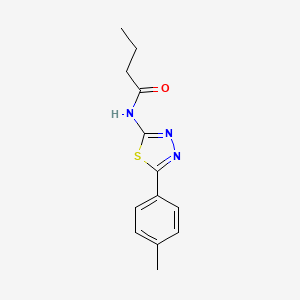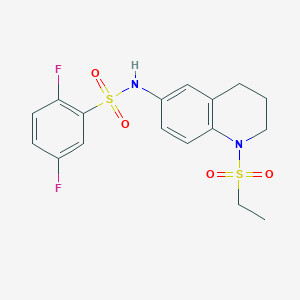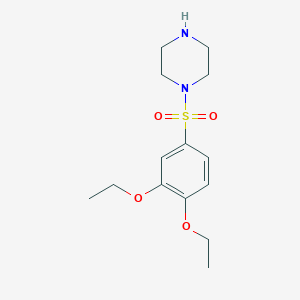
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring has shown promise for antitumor activity. Maftei et al. (2013) synthesized natural product analogs featuring the 1,2,4-oxadiazole moiety, which exhibited potent antitumor activity toward a panel of cell lines in vitro, demonstrating the therapeutic potential of such structures (Maftei et al., 2013).
Herbicide Discovery
In the search for novel herbicides, Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds demonstrated broad-spectrum weed control and excellent crop selectivity, highlighting the application of quinazoline-2,4-dione structures in agricultural sciences (Wang et al., 2014).
Pharmaceutical Intermediates
The quinazoline-2,4(1H,3H)-dione framework serves as a key building block in pharmaceuticals. Vessally et al. (2017) reviewed the chemical fixation of CO2 to 2-aminobenzonitriles as a route to synthesize quinazoline-2,4(1H,3H)-diones. This method represents a green chemistry approach to creating important intermediates for drugs, showcasing the compound's role in sustainable pharmaceutical manufacturing (Vessally et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "trifluoroacetic anhydride", "sodium azide", "4-(trifluoromethyl)aniline", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "N,N-dimethylformamide", "potassium carbonate", "chloroform", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Synthesis of 4-methoxybenzylidene-2-aminobenzoic acid: 4-methoxybenzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic acid and acetic anhydride to form 4-methoxybenzylidene-2-aminobenzoic acid.", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: 4-methoxybenzylidene-2-aminobenzoic acid is reacted with phosphorus oxychloride and dimethylformamide to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: Sodium azide is reacted with 4-(trifluoromethyl)aniline in the presence of triethylamine and N,N-dimethylformamide to form 4-(trifluoromethyl)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(trifluoromethyl)aniline. 4-(Trifluoromethyl)aniline is then reacted with trifluoroacetic anhydride in the presence of potassium carbonate and chloroform to form 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates: 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium bicarbonate and ethyl acetate to form the final product, 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1207006-33-4 |
Nombre del producto |
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H17F3N4O4 |
Peso molecular |
494.43 |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
Clave InChI |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



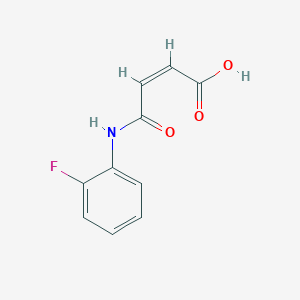
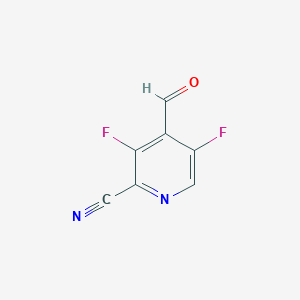
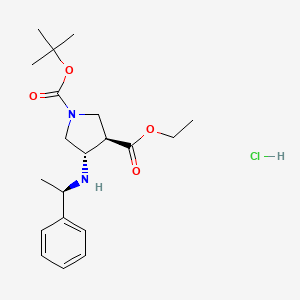
![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)


![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2774277.png)
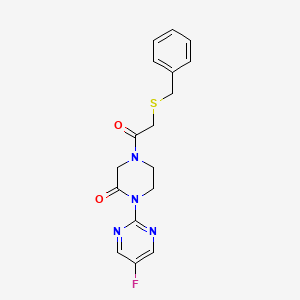
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

